(3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime
Description
The Pervasive Significance of Indole (B1671886) Derivatives in Chemical Research
The indole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products, pharmaceuticals, and agrochemicals. rsc.orgmdpi.com This bicyclic aromatic structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in drug discovery. nih.gov Indole derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. rsc.orgresearchgate.net The indole nucleus is a key component in thousands of alkaloids and is integral to the structure of essential biomolecules like the amino acid tryptophan. mdpi.com Its unique electronic properties allow for diverse chemical modifications, making it a valuable building block for organic chemists in the synthesis of complex molecular architectures. nih.gov
Fundamental Aspects of Oxime Functionality in Organic Chemistry
Oximes are a class of organic compounds characterized by the functional group C=N-OH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). researchgate.net This functionality is of significant interest due to its role as a versatile synthetic intermediate. rsc.org Oximes can be readily converted into other functional groups and are crucial in the synthesis of amides via the Beckmann rearrangement, as well as in the formation of nitriles. nih.gov The oxime group can exist as two geometric isomers, (E) and (Z), which can influence the reactivity and biological activity of the molecule. nih.gov In medicinal chemistry, the oxime moiety is found in various pharmacologically active compounds and is noted for its potential as a reactivator for inhibited acetylcholinesterase, highlighting its therapeutic relevance. rsc.org
Positioning of Indole-2,3-Dione (Isatin) as a Versatile Chemical Scaffold
Isatin (B1672199) (1H-indole-2,3-dione) is an endogenous indole derivative that serves as a highly valuable precursor in organic synthesis. nih.govmdpi.com Its structure features a ketone (C3) and a lactam (C2) carbonyl group, providing multiple reactive sites for chemical modification. nih.gov Isatin and its derivatives can undergo N-alkylation, N-acylation, electrophilic substitution at the benzene ring, and nucleophilic addition at the C3-carbonyl group. nih.govmdpi.com This reactivity has been exploited to generate a vast library of heterocyclic compounds, including spiro-fused frameworks and other complex molecules. mdpi.com The isatin scaffold is a key component in numerous compounds exhibiting a broad spectrum of biological activities, such as anticancer, anticonvulsant, and antimicrobial effects. rsc.orgresearchgate.net
Specific Focus on (3Z)-1-Ethyl-1H-Indole-2,3-Dione 3-Oxime as a Research Subject
This compound, also known as 1-ethylisatin-3-oxime, is a specific derivative that combines the key features of the isatin core with an ethyl group at the nitrogen atom and an oxime function at the C3 position. The synthesis of this compound follows established chemical pathways. The first step involves the N-alkylation of the isatin nucleus. This is typically achieved by reacting isatin with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govmdpi.comconicet.gov.ar
The subsequent step is the oximation of the C3-ketone in the resulting N-ethylisatin. This reaction is a standard condensation process carried out by treating the N-ethylisatin with hydroxylamine hydrochloride (NH₂OH·HCl), often in a protic solvent like ethanol (B145695) with a base to neutralize the hydrochloride. researchgate.netorgchemres.org The "(3Z)" designation in the systematic name specifies the stereochemistry at the C=N double bond of the oxime, indicating that the hydroxyl group and the C2-carbonyl group are on the same side of the double bond.
As a member of the N-substituted isatin oxime family, this compound is of interest for its potential applications in medicinal chemistry, building upon the diverse biological activities reported for related structures. researchgate.net The ethyl substitution at the N1 position enhances the lipophilicity of the isatin core, which can influence its pharmacokinetic properties.
To provide a comparative context for the physicochemical properties of this compound, the following table presents data for the parent compound, isatin, and a closely related analogue.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectroscopic Features |
|---|---|---|---|---|
| Isatin | C₈H₅NO₂ | 147.13 | 202-204 | IR (cm⁻¹): ~3207 (N-H), ~1743 (C=O, lactam), ~1691 (C=O, ketone) researchgate.net |
| 1-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.19 | 68-72 | ¹H NMR (CDCl₃, δ ppm): 10.01 (s, 1H, CHO), 3.90 (s, 3H, N-CH₃) mdpi.com |
| Indole-3-carboxaldehyde oxime | C₉H₈N₂O | 160.17 | 179-181 (syn isomer) | ¹H NMR (DMSO-d₆, δ ppm): 11.58 (s, 1H, N-H), 11.19 (s, 1H, N-OH) mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-nitrosoindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(11-14)10(12)13/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMUFPPOAVTZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Indole Oxime Systems
Foundational Principles of Oxime Synthesis from Carbonyl Precursors
Oximes are a class of organic compounds characterized by the C=NOH functional group. Their synthesis from carbonyl compounds is a fundamental and widely employed transformation in organic chemistry.
Condensation Reactions Utilizing Hydroxylamine (B1172632) and its Salts
The most common and direct method for the preparation of oximes is the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and hydroxylamine or its salts, typically hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.net This reaction is a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.
The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or aqueous ethanol, and often requires the presence of a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt. researchgate.net Common bases used for this purpose include sodium hydroxide, sodium carbonate, and pyridine (B92270). The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the oxime.
R₁C(=O)R₂ + NH₂OH·HCl + Base → R₁C(=NOH)R₂ + Base·HCl + H₂O
The reaction conditions, including pH, temperature, and solvent, can influence the reaction rate and the yield of the oxime.
Examination of Alternative Synthetic Pathways to Oximes
Oxidation of primary amines: Certain oxidizing agents can convert primary amines to oximes.
Reduction of nitro compounds: The partial reduction of nitroalkanes can yield oximes.
From α-halo ketones: Reaction of α-halo ketones with hydroxylamine can lead to the formation of oximes through a substitution-elimination sequence.
These alternative methods, however, are generally less common for the direct synthesis of isatin-derived oximes compared to the direct oximation of the isatin (B1672199) carbonyl group.
Directed Synthetic Strategies for Indole-2,3-Dione Oxime Derivatives
The synthesis of (3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime requires a multi-step approach, starting from the parent indole-2,3-dione (isatin). Key synthetic challenges include the selective N-alkylation of the indole (B1671886) nitrogen and the stereoselective formation of the (Z)-oxime isomer.
Methodologies for N-Alkylation at the Indole Nitrogen (N1)
The introduction of an ethyl group at the N1 position of the isatin ring is a crucial step. The N-H proton of isatin is acidic and can be removed by a suitable base to generate an anion, which then acts as a nucleophile towards an alkylating agent.
A variety of bases and solvents have been employed for the N-alkylation of isatin. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and calcium hydride (CaH₂) in polar aprotic solvents like N,N-dimethylformamide (DMF). The choice of base and solvent can significantly impact the reaction efficiency and yield. For instance, the use of potassium carbonate in DMF is a widely reported and effective method for the N-alkylation of isatins with various alkyl halides. nih.gov
Table 1: Reaction Conditions for N-Alkylation of Isatin
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl iodide | NaH | DMF | Room Temp. | High | nih.gov |
| Ethyl bromide | K₂CO₃ | DMF | 80 | Good | nih.gov |
| Diethyl sulfate | NaOH | Water | - | High | scielo.br |
The reaction with ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate in DMF provides a reliable route to 1-ethyl-1H-indole-2,3-dione.
Approaches for Stereoselective Synthesis of the (Z)-Oxime Isomer
The oximation of the C3-carbonyl group of 1-ethyl-1H-indole-2,3-dione with hydroxylamine can lead to the formation of two geometric isomers: (E)- and (Z)-oximes. The stereochemistry of the oxime can significantly influence its biological activity and chemical reactivity. Therefore, controlling the stereoselectivity of the oximation reaction is of paramount importance.
The ratio of (E) and (Z) isomers can be influenced by several factors, including:
Reaction pH: The reaction is often carried out under acidic, neutral, or basic conditions. Acidic conditions can promote the isomerization of the initially formed oxime mixture to the thermodynamically more stable isomer. researchgate.net In some cases, the (Z)-isomer of isatin-derived oximes has been found to be the more stable isomer. scielo.br
Solvent: The polarity of the solvent can affect the transition state energies for the formation of the two isomers.
Temperature: Higher temperatures can facilitate the equilibration between the (E) and (Z) isomers.
Catalysts: The use of specific acid or base catalysts can favor the formation of one isomer over the other. researchgate.net
For the synthesis of this compound, careful control of the reaction conditions is necessary. Typically, the reaction of 1-ethyl-1H-indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine in a suitable solvent such as ethanol is performed. To favor the (Z)-isomer, subsequent acid-catalyzed isomerization of any formed (E)-isomer can be employed. researchgate.net
Table 2: Factors Influencing Stereoselectivity in Isatin Oxime Synthesis
| Factor | Effect on E/Z Ratio | General Observation |
| pH | Can drive the reaction towards the thermodynamically more stable isomer. | Acidic conditions often favor isomerization. |
| Solvent | Can influence the kinetic and thermodynamic product distribution. | Polar solvents may favor one isomer over the other. |
| Temperature | Higher temperatures can lead to equilibration of isomers. | Lower temperatures may favor the kinetic product. |
Mechanochemical and Solvent-Free Synthetic Techniques
In recent years, there has been a growing interest in developing environmentally friendly synthetic methodologies that reduce or eliminate the use of volatile organic solvents. Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical energy (e.g., grinding or milling), has emerged as a powerful green chemistry tool.
The synthesis of oximes, including those derived from isatin, has been successfully achieved under solvent-free or mechanochemical conditions. mdpi.com These methods often involve grinding the carbonyl compound with hydroxylamine hydrochloride and a solid base, such as sodium carbonate or sodium hydroxide. mdpi.com
Advantages of Mechanochemical Synthesis:
Reduced solvent waste: Eliminates the need for bulk solvents, leading to a more environmentally friendly process.
Faster reaction times: The high local energy at the point of contact between particles can accelerate reaction rates.
Improved yields: In some cases, mechanochemical methods can provide higher yields compared to solution-phase reactions.
Different selectivity: The solid-state environment can sometimes lead to different product distributions or stereoselectivities compared to solution-phase reactions.
The application of mechanochemical techniques to the synthesis of this compound from 1-ethyl-1H-indole-2,3-dione and hydroxylamine hydrochloride offers a promising green alternative to traditional solution-phase methods.
Exploration of Chemical Reactivity and Subsequent Derivatizations
The chemical reactivity of this compound, a derivative of isatin, is characterized by three principal domains: the oxime hydroxyl group, the indole core, and the C=N bond of the oxime. These sites allow for a diverse range of chemical transformations, leading to the synthesis of a wide array of novel heterocyclic compounds. The exploration of these derivatizations is crucial for developing new molecular entities with potential applications in medicinal chemistry and materials science.
The hydroxyl group of the oxime moiety in this compound is a versatile functional handle for derivatization, primarily through O-alkylation and O-acylation reactions. These transformations yield oxime ethers and esters, respectively, which can significantly alter the molecule's physicochemical properties. nih.gov
O-Alkylation to form Oxime Ethers:
The conversion of the oxime to an oxime ether is a common strategy to enhance the lipophilicity and metabolic stability of the parent compound. nih.gov This reaction is typically achieved by treating the isatin oxime with an alkylating agent in the presence of a base. The base deprotonates the oxime hydroxyl group, forming a more nucleophilic oximate anion that subsequently attacks the electrophilic alkylating agent.
Commonly employed methods involve reacting the isatin oxime with alkyl halides (such as methyl iodide, ethyl bromide, or propargyl bromide) using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netjocpr.com For instance, the synthesis of isatin oxime O-propargyl ether has been successfully achieved through O-propargylation of isatin oxime, demonstrating a practical application of this methodology. rsc.org One-pot procedures have also been developed where the oxime is generated in situ from the corresponding ketone and hydroxylamine, and then coupled with an alkyl halide in the presence of a base. jocpr.com
| Alkylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Alkyl Halides (R-X) | K₂CO₃ | DMF | Room Temperature | researchgate.net |
| Propargyl Bromide | Not specified | Not specified | Not specified | rsc.org |
| Methyl/Ethyl Bromide | Anhydrous K₂CO₃ | THF | Not specified | jocpr.com |
O-Acylation:
O-acylation of the oxime hydroxyl group introduces an ester functionality. This reaction can be performed using acylating agents like acid anhydrides (e.g., acetic anhydride) or acyl chlorides in the presence of a base or an acid catalyst. The resulting O-acyl oximes are not only stable derivatives but can also serve as activated intermediates for further transformations. For example, treating an oxime with acetic anhydride (B1165640) converts the hydroxyl group into an acetate, which is a better leaving group than the hydroxyl group itself. masterorganicchemistry.com This activation is particularly relevant in reactions like the Beckmann rearrangement. masterorganicchemistry.com Oximes have been shown to form stable acylation products, and depending on the structure and reaction conditions, these intermediates can undergo further transformations. researchgate.net
The indole nucleus of this compound is susceptible to various chemical modifications, particularly electrophilic aromatic substitution on the benzene (B151609) ring. The inherent reactivity of the indole scaffold allows for the introduction of diverse functional groups, which is a key strategy in the synthesis of biologically active molecules. researchgate.net The positions C-4, C-5, C-6, and C-7 on the benzene portion of the indole core are targets for functionalization.
Electrophilic substitution reactions on the isatin ring system are well-documented. For example, the nitration of isatin typically occurs at the C-5 position. researchgate.netsemanticscholar.org This reaction is generally carried out using a mixture of potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid (H₂SO₄). researchgate.netsemanticscholar.org The introduction of a nitro group at this position opens up avenues for further chemical manipulation, such as reduction to an amino group, which can then be used for the construction of more complex derivatives.
Halogenation of the isatin core is another important transformation. The reaction of isatin with sodium hypochlorite (B82951) in acetic acid can lead to the formation of 1-chloroisatin. scielo.br Furthermore, direct bromination of the indole ring can be achieved using reagents like N-bromosuccinimide (NBS). semanticscholar.org The position of halogenation can be influenced by the substituent at the N-1 position and the reaction conditions. These halogenated derivatives serve as valuable intermediates for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
| Reaction Type | Reagents | Position of Substitution | Reference |
|---|---|---|---|
| Nitration | KNO₃ / conc. H₂SO₄ | C-5 | researchgate.netsemanticscholar.org |
| Chlorination | Sodium Hypochlorite / Acetic Acid | N-1 | scielo.br |
| Bromination | N-Bromosuccinimide (NBS) | Varies | semanticscholar.org |
The oxime functionality is a substrate for various metal-mediated and acid-catalyzed reactions, the most prominent of which is the Beckmann rearrangement. libretexts.org This reaction transforms an oxime into an amide or, in the case of cyclic oximes, a lactam. wikipedia.org For an isatin oxime derivative like this compound, the Beckmann rearrangement results in a ring expansion, yielding a substituted quinazoline-2,4-dione derivative.
The classical Beckmann rearrangement is promoted by strong protic acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., phosphorus pentachloride, thionyl chloride). wikipedia.org The reaction mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by a concerted migration of the group positioned anti-periplanar to the leaving group on the nitrogen atom, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the final amide product. organic-chemistry.org
In the case of this compound, the migrating group is the C2-carbonyl carbon, which is anti to the oxime's hydroxyl group. This migration and subsequent rearrangement lead to the expansion of the five-membered pyrrole (B145914) ring into a six-membered diazine ring, forming a 1-ethyl-1H-benzo[d] researchgate.netwikipedia.orgdiazepine-2,5-dione structure.
While traditional methods often require harsh conditions, significant progress has been made in developing milder and more catalytic versions of the Beckmann rearrangement. libretexts.org Various catalytic systems have been reported, including cyanuric chloride with zinc chloride, boronic acids, and triphosphazene catalysts. organic-chemistry.orgnih.gov Eco-friendly procedures have also been developed, such as using iodine as a nonmetallic Lewis acid or performing the reaction in ionic liquids. researchgate.net A solvent-free mechanochemical approach using p-tosyl imidazole (B134444) has also been shown to be effective. unica.it
| Catalyst/Reagent | Conditions | Reference |
|---|---|---|
| Sulfuric Acid, PPA, PCl₅ | Classical, often harsh | wikipedia.org |
| Cyanuric Chloride / ZnCl₂ | Catalytic | nih.gov |
| Triphosphazene | Catalytic | organic-chemistry.org |
| Iodine | Mild, neutral | organic-chemistry.org |
| p-Tosyl Imidazole | Mechanochemical (solvent-free) | unica.it |
| 2,4,6-trichloro researchgate.netmasterorganicchemistry.comwikipedia.orgtriazine | Catalytic, in ionic liquids | researchgate.net |
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Structural Elucidation and Advanced Spectroscopic Characterization
Computational Chemistry and Theoretical Investigations of 3z 1 Ethyl 1h Indole 2,3 Dione 3 Oxime
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime. Density Functional Theory (DFT) is a particularly powerful method for this purpose, enabling the computation of various electronic and structural parameters.
Studies on related isatin (B1672199) and 5-nitro isatin derivatives frequently employ DFT methods, such as B3LYP with basis sets like 6-311++G(2d,2p), to optimize molecular geometry and calculate key electronic properties. uobaghdad.edu.iqresearchgate.net This approach allows for the determination of parameters that govern the molecule's stability and reactivity. For the isatin scaffold, theoretical investigations have been performed to understand its interaction with various cations, using the B3LYP/6-311G(d,p) level of theory to calculate interaction energies and analyze bonding through the Quantum Theory of Atoms in Molecules (QTAIM). dergi-fytronix.com
These computational analyses provide data on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, which is a crucial factor in potential pharmacological activity. Furthermore, these calculations are instrumental in deriving descriptors for Quantitative Structure-Activity Relationship (QSAR) models, such as dipole moment, electronegativity, and global hardness, which help in predicting the biological activity of a series of related compounds. igi-global.comresearchgate.net
Table 1: Key Parameters from Quantum Chemical Calculations for Isatin Derivatives This table presents typical parameters calculated for the isatin scaffold, which are foundational for understanding the specific properties of this compound.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and binding interactions. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack. |
Molecular Docking Simulations for Predicting Ligand-Target Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are invaluable for identifying potential biological targets and understanding the molecular basis of its activity.
The isatin oxime scaffold has been extensively studied against a variety of biological targets. For instance, tricyclic isatin oximes have shown high binding affinity for several protein kinases, including DYRK1A and PIM1. nih.gov Docking studies revealed that the unsubstituted oxime (=N-OH) group is crucial for effective binding, forming key hydrogen bonds with amino acid residues like Asp307 and Lys188 in the kinase active site. nih.gov Similarly, isatin derivatives have been docked into the active sites of cyclooxygenase (COX-1 and COX-2) enzymes to predict their anti-inflammatory potential, with some compounds showing good docking scores comparable to standard inhibitors like celecoxib. researchgate.net
Other targets investigated for isatin-based compounds include acetylcholinesterase for potential use in organophosphorus poisoning treatment nih.gov, the epidermal growth factor receptor (EGFR) tyrosine kinase for anticancer applications mdpi.com, and various enzymes in pathogens for antimicrobial drug discovery. nih.govnih.govnih.gov These studies typically report binding affinities (docking scores) and detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Table 2: Representative Molecular Docking Studies of Isatin Oxime Derivatives This table summarizes findings from docking studies on compounds containing the isatin oxime scaffold, illustrating potential targets and interaction patterns relevant to this compound.
| Target Protein | PDB Code | Key Interacting Residues | Docking Score (Example) | Potential Application | Reference |
| DYRK1A Kinase | 3ANQ | Asp307, Lys188, Glu203 | ~ -14 (Interface Score) | Neurodegenerative Diseases, Cancer | nih.gov |
| PIM1 Kinase | 4X7Q | Lys67, Glu121 | ~ -13 (Interface Score) | Cancer | nih.gov |
| COX-2 Enzyme | 3LN1 | Tyr385, Ser530 | -62.02 | Anti-inflammatory | researchgate.net |
| EGFR Tyrosine Kinase | 1M17 | Leu718, Thr790, Met793 | -21.74 Kcal/mol | Anticancer | mdpi.com |
| InhA (M. tuberculosis) | 4DRE | Tyr158, NAD+ | -10.4 kcal/mol | Anti-tuberculosis | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are used to assess the stability of the docked conformation and to explore the conformational landscape of the ligand within the binding site.
For isatin derivatives, MD simulations have been employed to validate docking results and gain deeper insights into the binding mechanism. nih.govresearchgate.net In a study targeting the InhA enzyme of Mycobacterium tuberculosis, MD simulations of the most promising isatin derivative revealed that the compound binds firmly within the active site, exhibiting minimal conformational fluctuations and enhanced stability over the simulation period. nih.gov Key analyses in such simulations include the calculation of Root Mean Square Deviation (RMSD) to track the stability of the protein and ligand, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. nih.govresearchgate.net
Further analyses, such as the Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA), and the number of hydrogen bonds over time, provide a comprehensive picture of the complex's compactness, solvent exposure, and interaction dynamics. researchgate.net These simulations are computationally intensive but are crucial for confirming that the interactions predicted by docking are maintained in a dynamic, solvated environment, thereby increasing confidence in the predicted binding mode. volkamerlab.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. For the isatin class of molecules, QSAR studies have been widely used to guide the design of new derivatives with enhanced potency. igi-global.comnih.govresearchgate.netnih.gov
These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or nonlinear methods, to correlate these descriptors with observed activity. igi-global.comresearchgate.net The descriptors can be of various types:
Quantum Chemical Descriptors: Derived from methods like DFT, including HOMO/LUMO energies, dipole moment, and atomic charges. igi-global.comresearchgate.net
Topological Descriptors: Based on the 2D representation of the molecule.
Steric and Shape Descriptors: Related to the 3D structure of the molecule.
Successful QSAR models for isatin derivatives have been developed for various activities, including anticancer igi-global.comresearchgate.net, antiviral (e.g., against SARS CoV 3CLpro) nih.govnih.govresearchgate.net, and antibacterial activities. researchgate.net These models not only predict the activity of untested compounds but also provide insights into the structural features that are important for bioactivity, aiding in the rational design of more potent analogues.
Investigation of Conformational Preferences and E/Z Isomerization Pathways
The oxime group in this compound can exist as two geometric isomers, E and Z, due to the restricted rotation around the C=N double bond. The specific configuration can significantly impact the molecule's ability to bind to a biological target. Computational chemistry is a powerful tool for investigating the relative stabilities of these isomers and the energy barrier for their interconversion.
Theoretical studies on similar complex oximes have used DFT calculations to optimize the geometries of both E and Z isomers and the transition state connecting them. nih.gov These calculations provide the relative Gibbs free energies, indicating which isomer is thermodynamically more stable under given conditions. For example, in some systems, the E-isomer is found to be more stable due to its ability to form more favorable intermolecular hydrogen bonds in the solid state, even if the Z-isomer might be stabilized by intramolecular interactions. nih.gov
The energy barrier for isomerization can also be calculated, providing information about the likelihood of interconversion at physiological temperatures. Advanced computational methods combined with NMR spectroscopy, such as the DP4 and DP4+ methodologies, can be used to unambiguously determine the configuration of the synthesized isomers. rsc.org Understanding the stereochemistry of the oxime bond is critical, as biological activity is often specific to one isomer.
Advanced Computational Approaches for Elucidating Molecular Interaction Mechanisms
A comprehensive understanding of a molecule's interaction mechanism often requires the integration of multiple computational techniques. For a compound like this compound, advanced approaches combine the strengths of different methods to build a complete picture from electronic structure to dynamic interactions.
The synergistic use of molecular docking and MD simulations is a prime example. nih.gov Docking provides an initial, high-ranking binding hypothesis, which is then subjected to the rigors of an MD simulation to assess its dynamic stability and refine the binding mode. This combination provides a much more reliable prediction of the ligand-target interaction than either method alone.
Furthermore, 3D-QSAR methods generate contour maps that visualize regions where specific properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. researchgate.net These maps provide a visual guide for medicinal chemists to modify the lead structure to enhance binding affinity and selectivity.
At a more fundamental level, methods like the Quantum Theory of Atoms in Molecules (QTAIM) and non-covalent interaction (NCI) analysis can be applied to the results of DFT calculations to precisely characterize the nature of interactions, such as hydrogen bonds and van der Waals contacts, within the ligand-receptor complex or even within the molecule itself. dergi-fytronix.com These integrated computational strategies are essential for elucidating complex molecular interaction mechanisms and driving modern drug discovery.
Coordination Chemistry of 3z 1 Ethyl 1h Indole 2,3 Dione 3 Oxime As a Ligand
Versatility of Oxime Ligands in Transition Metal Chemistry
Oxime ligands (containing the >C=N-OH functional group) are a cornerstone of coordination chemistry, valued for their ability to form stable and diverse complexes with a wide array of transition metals. kjscollege.com Their versatility stems from several key characteristics. Oximes can act as neutral ligands or, upon deprotonation of the hydroxyl group, as anionic oximate ligands, which significantly impacts the charge and properties of the resulting metal complex. at.ua This dual nature allows for the fine-tuning of the electronic environment around the metal center.
The nitrogen atom of the oxime group possesses a lone pair of electrons, making it an excellent donor site for coordination to metal ions. researchgate.net Furthermore, the oxygen atom can also participate in bonding, leading to various coordination modes. This adaptability allows oximes to function as monodentate, bidentate, or even bridging ligands, facilitating the formation of mononuclear, binuclear, or polymeric metal complexes. researchgate.netdergipark.org.tr The structural flexibility and diverse electronic properties of oxime-based ligands have led to their use in numerous applications, including catalysis, materials science, and as models for biological systems. nih.govresearchgate.net
Characteristic Chelation Modes of Oxime Functionality
The coordination of the oxime functional group to a metal center can occur through several distinct modes, a characteristic that largely defines the structural chemistry of its metal complexes. ebsco.com The specific mode adopted depends on factors such as the nature of the metal ion, the pH of the reaction medium, and the steric and electronic properties of the substituents on the oxime ligand. For a ligand like (3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime, the isatin (B1672199) backbone further influences the chelation possibilities.
In its simplest coordination mode, the oxime group can act as a monodentate ligand, binding to a metal ion through a single donor atom. ebsco.com The most common form of monodentate coordination involves the nitrogen atom donating its lone pair of electrons to the metal center. This N-coordination can lead to a significant increase in the acidity of the oxime's hydroxyl group. at.ua
Alternatively, although less common, coordination can occur through the oxygen atom of the hydroxyl group. The ambidentate nature of oximes allows for this flexibility, though N-coordination is generally favored electronically. kjscollege.com
A more prevalent and stable mode of coordination for oxime-containing ligands is bidentate chelation, where the ligand binds to the metal center through two donor atoms simultaneously, forming a stable ring structure known as a chelate ring. ebsco.com In the case of this compound, upon deprotonation, the ligand can coordinate to a metal ion using both the oxime nitrogen and the oxime oxygen, forming a stable five-membered chelate ring.
Additionally, the carbonyl oxygen at the 2-position of the isatin ring can participate in coordination. This allows the ligand to act as a bidentate O,N-donor, using the carbonyl oxygen and the oxime nitrogen. This chelation mode is frequently observed in metal complexes of isatin derivatives, leading to the formation of stable six-membered rings. biointerfaceresearch.comresearchgate.net This versatility in forming different chelate rings contributes significantly to the stability and diverse stereochemistry of the resulting metal complexes.
Synthesis and Detailed Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on the N-ethyl derivative are limited, the general procedures for synthesizing complexes with isatin-3-oxime (B1672200) and its N-substituted analogs provide a clear framework. researchgate.netasianpubs.org These reactions are often carried out in solvents like methanol (B129727) or ethanol (B145695), sometimes with the addition of a base to facilitate the deprotonation of the oxime group. sciencescholar.us
The resulting complexes are typically solid materials that can be isolated by filtration and purified by recrystallization. biointerfaceresearch.com Characterization of these complexes relies on a suite of analytical and spectroscopic techniques:
Elemental Analysis: Confirms the empirical formula of the complex and helps determine the metal-to-ligand stoichiometry. researchgate.net
Molar Conductivity Measurements: Used to determine whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are coordinated to the metal or exist as counter-ions. sciencescholar.ussysrevpharm.org
Infrared (IR) Spectroscopy: Provides crucial information about the coordination mode of the ligand. A shift in the C=N stretching frequency of the oxime group upon complexation indicates coordination through the nitrogen atom. biointerfaceresearch.com The disappearance of the O-H band from the free ligand spectrum suggests deprotonation and coordination of the oximato oxygen. sysrevpharm.org Furthermore, a shift in the C=O stretching frequency of the isatin ring points to the involvement of the carbonyl oxygen in bonding. biointerfaceresearch.com
X-ray Crystallography: Offers definitive proof of the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. nih.govnih.gov
Based on studies of related isatin-oxime complexes, various geometries, such as octahedral and square planar, have been proposed, often with the ligand acting in a bidentate fashion. researchgate.netresearchgate.netsciencescholar.us
Table 1: Representative Metal Complexes of Isatin-Based Ligands and Their Characterization Data
| Complex Formula | Metal Ion | Proposed Geometry | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) | Reference |
| [Co(L)₂(H₂O)₂] | Co(II) | Octahedral | 12.5 (Non-electrolyte) | ν(C=N): ~1600, ν(M-N): ~450, ν(M-O): ~520 | sciencescholar.us |
| [Ni(L)₂(H₂O)₂] | Ni(II) | Octahedral | 15.2 (Non-electrolyte) | ν(C=N): ~1605, ν(M-N): ~460, ν(M-O): ~525 | sciencescholar.us |
| [Cu(L)₂(H₂O)₂] | Cu(II) | Octahedral | 10.8 (Non-electrolyte) | ν(C=N): ~1598, ν(M-N): ~445, ν(M-O): ~515 | sciencescholar.us |
| [Al(SB)(IO)₂] | Al(III) | Octahedral | - | ν(C=N): ~1610, ν(Al-O): ~480, ν(Al-N): ~420 | researchgate.netasianpubs.org |
Note: L represents a generic isatin-based Schiff base or oxime ligand. SB = Schiff Base, IO = Isatin-3-Oxime. Data is illustrative and derived from studies on analogous systems.
Spectroscopic and Electrochemical Properties of this compound Metal Complexes
The spectroscopic and electrochemical properties of metal complexes are fundamental to understanding their electronic structure and redox behavior.
Spectroscopic Properties:
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. These spectra are highly dependent on the coordination geometry around the metal center. For instance, octahedral and square planar complexes of the same metal ion will exhibit distinct absorption patterns. kjscollege.comdergipark.org.tr The spectra typically show bands corresponding to π→π* and n→π* transitions within the ligand, which may be shifted upon coordination, as well as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. researchgate.net
NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or certain Ni(II) and Co(III) configurations), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. dergipark.org.trresearchgate.net Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding sites.
Electron Spin Resonance (ESR) Spectroscopy: This technique is particularly useful for characterizing paramagnetic complexes, such as those of Cu(II) and Mn(II). The ESR spectrum can give insights into the geometry of the complex and the nature of the metal-ligand bonding. electrochemsci.org
Electrochemical Properties:
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of metal complexes. electrochemsci.org The CV of a complex can reveal information about the oxidation states accessible to the metal center and the reversibility of the redox processes. For complexes of isatin derivatives, quasi-reversible one-electron transfer processes have been observed for metals like Co(II) and Cu(II), while Mn(II) and Fe(III) complexes have shown multiple redox peaks. electrochemsci.org The reduction potential of the metal ion is significantly influenced by the coordinating ligand, with the electronic properties of the this compound ligand playing a key role in stabilizing different oxidation states of the coordinated metal.
Table 2: Illustrative Spectroscopic and Electrochemical Data for Transition Metal Complexes with Related Oxime/Isatin Ligands
| Metal Complex Type | Technique | Observed Features | Interpretation | Reference |
| Cu(II)-Isatin Schiff Base | UV-Vis | Bands at ~380 nm and ~650 nm | LMCT and d-d transitions, consistent with distorted square planar geometry | biointerfaceresearch.com |
| Ni(II)-Isatin Schiff Base | UV-Vis | Multiple bands between 400-1000 nm | d-d transitions suggesting an octahedral geometry | biointerfaceresearch.com |
| Co(II)-Isatin Hydrazone | Cyclic Voltammetry | Quasi-reversible peak (E½ ≈ -0.6 V vs Ag/AgCl) | Co(II)/Co(I) redox couple | electrochemsci.org |
| Mn(II)-Isatin Hydrazone | Cyclic Voltammetry | Two quasi-reversible peaks | Mn(III)/Mn(II) and Mn(II)/Mn(I) redox couples | electrochemsci.org |
Note: The data presented are representative values from the literature for analogous systems and serve to illustrate the expected properties.
Role of Oxime-Metal Complexes in Catalytic Processes
Metal complexes derived from oxime ligands have emerged as effective catalysts in a variety of organic transformations. mdpi.com The catalytic activity is attributed to the ability of the metal center to activate substrates and facilitate bond-forming or bond-breaking processes. The ligand plays a crucial role by modulating the steric and electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity.
While specific catalytic applications of this compound complexes are not extensively documented, related oxime and Schiff-base complexes have shown promise in several areas:
Oxidation Reactions: Dicopper complexes have been studied as functional models for catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. mdpi.com
Coupling Reactions: Metal complexes with oxime-based ligands can serve as catalysts for important carbon-carbon bond-forming reactions.
Condensation Reactions: Schiff-base metal complexes have been employed as efficient catalysts for Claisen-Schmidt condensation reactions to synthesize chalcones, demonstrating higher yields and shorter reaction times compared to traditional catalysts. mdpi.com
The combination of the isatin scaffold, known for its biological relevance, and the versatile oxime functionality suggests that metal complexes of this compound could be promising candidates for the development of novel catalysts for fine chemical synthesis.
In Vitro Biological Interactions and Molecular Mechanisms
Enzyme Inhibition and Modulation Studies
The isatin (B1672199) scaffold and its derivatives are known to interact with a wide range of enzymes due to their unique structural features, including a planar, electron-rich aromatic system and a reactive dicarbonyl group, which can be modified to an oxime.
Molecular Mechanisms of Acetohydroxyacid Synthase (AHAS) Inhibition
There is no specific information in the reviewed literature detailing the interaction of (3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime with Acetohydroxyacid Synthase (AHAS).
Research on AHAS inhibitors has primarily focused on other chemical classes. AHAS, a key enzyme in the biosynthesis of branched-chain amino acids, is the target for several commercial herbicides, including sulfonylureas (SUs), imidazolinones (IMIs), and pyrimidinyl-benzoates (PYBs). The mechanism of these inhibitors involves binding to a channel that leads to the enzyme's active site, thereby preventing substrate access. This inhibition can be complex, sometimes following a model of reversible, slow-binding, or accumulative inhibition, where the inhibitor's effect increases over time. The potency of these herbicides is thus a factor of both their binding affinity (Kᵢ) and the kinetics of this accumulative inhibition.
Isocitrate Dehydrogenase 1 (IDH1) Inhibition Mechanisms and Binding Affinities
No public data was found regarding the inhibition of Isocitrate Dehydrogenase 1 (IDH1) by this compound.
In the broader context of cancer research, inhibitors targeting mutant forms of IDH1 (like IDH1-R132H) are of significant interest. These inhibitors are often allosteric, binding to a site at the dimer interface of the enzyme rather than the active site. This binding prevents the enzyme from adopting a catalytically competent conformation. Studies on various IDH1 inhibitors show that selectivity for the mutant enzyme over the wild-type does not always correlate directly with binding affinity. Instead, the selectivity often arises from the differential conformational states and substrate-binding dynamics between the wild-type and mutant enzymes, making the mutant form more susceptible to allosteric inhibition.
Kinase Inhibition Profiles (e.g., JNK, GSK-3β, CDK2, DRAK, FLT3) and Structure-Activity Relationships at a Molecular Level
While direct kinase inhibition data for this compound is not available, the isatin oxime scaffold is present in compounds known to be kinase inhibitors. Many kinase inhibitors function by competing with ATP for binding in the kinase catalytic site.
A study on tricyclic isatin oxime derivatives demonstrated high binding affinity for a panel of kinases. For example, the compound 3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indol-2-one showed potent binding to kinases such as DYRK1A, PIM1, and HIPK1-3. Molecular modeling for these compounds suggested that they occupy the ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions with hinge region residues, which is a common mechanism for kinase inhibition.
Furthermore, the indole (B1671886) scaffold is a core component of several FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are crucial in treating acute myeloid leukemia (AML). These inhibitors also typically bind to the ATP pocket of the FLT3 kinase domain, blocking autophosphorylation and subsequent downstream signaling. Ethyl 2-carboxylate-1H-indole derivatives have also been investigated as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), another important therapeutic target.
Table 1: Kinase Binding Affinities of a Representative Tricyclic Isatin Oxime Derivative Data for 3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indol-2-one is presented for contextual illustration.
| Kinase Target | Binding Affinity (Kd, nM) |
|---|---|
| DYRK1A | 14 |
| DYRK1B | 41 |
| PIM1 | 23 |
| Haspin | 47 |
| HIPK1 | 110 |
| HIPK2 | 44 |
| HIPK3 | 31 |
Molecular Insights into Acetylcholinesterase Inhibition and Reactivation
Specific studies on the acetylcholinesterase (AChE) inhibitory or reactivation activity of this compound were not found.
However, the parent structure, isatin (indole-2,3-dione), and its derivatives have been evaluated for the inhibition of carboxylesterases, a superfamily that includes AChE. Research has shown that isatins can act as specific inhibitors of these enzymes. The inhibitory potency of these compounds was found to be related to their hydrophobicity.
Separately, the oxime functional group is the cornerstone of AChE reactivators used to treat organophosphate poisoning. These nucleophilic oximes function by attacking the phosphorus atom of the organophosphate bound to the serine residue in the AChE active site, thereby displacing the poison and regenerating the enzyme. The efficacy of oxime reactivators depends heavily on their specific chemical structure and ability to fit within the enzyme's active site gorge.
Monoamine Oxidase Inhibition Mechanisms
There is no available research on the monoamine oxidase (MAO) inhibitory activity of this compound.
The indole nucleus, however, is a well-established pharmacophore in the design of MAO inhibitors. Numerous studies have synthesized and evaluated N-substituted indole derivatives for their ability to inhibit the two isoforms of the enzyme, MAO-A and MAO-B. For instance, a series of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide compounds were found to be potent and selective MAO-B inhibitors. Kinetic studies of the most active derivative revealed a competitive mode of inhibition, with a Kᵢ value of 94.52 nM. This indicates that the compound competes with the substrate for binding to the active site of the MAO-B enzyme.
Cellular-Level Activity Profiling and Mechanistic Elucidation (In Vitro)
No in vitro cellular activity profiling for this compound has been reported in the reviewed literature.
As a point of reference, related isatin-indole conjugates have been assessed for their in vitro antiproliferative activity against various human cancer cell lines. In one study, a particularly potent conjugate demonstrated an IC₅₀ value of 1.17 µM against the HL-60 leukemia cell line. Further mechanistic investigation of this compound revealed that it induced cell cycle arrest in the G1 phase and promoted apoptosis. This was associated with a reduction in phosphorylated retinoblastoma protein and modulation of cell cycle-associated proteins like cyclin D1. Such studies highlight the potential for the isatin scaffold to serve as a basis for developing compounds with significant cellular effects.
Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines
The isatin scaffold is a core component of numerous compounds investigated for their anticancer properties. researchgate.net Derivatives are known to exert antiproliferative and cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govfrontiersin.org
Studies on related isatin-based compounds show they can trigger apoptosis through mitochondria-mediated pathways, which involves the disruption of the mitochondrial membrane potential and the activation of key enzymes like caspases. researchgate.net For instance, some isatin derivatives have been shown to induce apoptosis in acute myeloid leukemia (AML) cells. nih.gov Furthermore, the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis, has been observed in cells treated with cytotoxic iron chelators that share structural similarities with isatin derivatives. frontiersin.org
Isatin derivatives have also demonstrated efficacy against cancer cells that are resistant to apoptosis. nih.gov This suggests that their mechanism of action may involve pathways independent of the traditional caspase-mediated apoptosis, a valuable characteristic for treating refractory cancers. nih.gov The cytotoxic effects are often selective, with some compounds showing significantly higher toxicity toward cancer cells compared to normal, healthy cells. nih.gov
Analysis of Cell Migration and Colony Formation Modulation (in vitro)
The ability of cancer cells to migrate and form new colonies is fundamental to tumor progression and metastasis. Isatin-oxime derivatives have been shown to interfere with these processes. In vitro studies on isatin-oxime ether derivatives demonstrated that they can effectively suppress both the migration and growth of human liver cancer (HepG2) cells. nih.govresearchgate.net
The colony formation assay, which measures the long-term survival and proliferative capacity of single cells, is a standard method to evaluate the sustained antiproliferative effects of chemical compounds. researchgate.net Research on substituted isatin thiosemicarbazones, which are structurally related to oximes, has shown that N-ethyl isatin derivatives are among the most active in inhibiting granulocyte-macrophage colony formation. nih.gov This inhibitory action often targets the early stages of cell differentiation and development, highlighting the potential of such compounds to halt the progression of cancer at a fundamental level. nih.gov These findings indicate that this compound likely possesses the ability to reduce the clonogenic survival of cancer cells.
Elucidation of Molecular Targets and Ligand Binding Sites (e.g., H-bonding, electrostatic interactions)
Molecular docking studies have been instrumental in identifying the potential molecular targets of isatin oxime derivatives and elucidating the specific interactions that govern their binding. A primary class of targets for these compounds is protein kinases, which are crucial regulators of cell signaling and growth and are often dysregulated in cancer. nih.govnih.gov
Docking simulations of tricyclic isatin oximes have identified several kinase targets, including DYRK1A and PIM1. nih.govnih.gov The binding of these inhibitors within the kinase's catalytic site is stabilized by key interactions. For example, the oxime's hydroxyl (-OH) group and the isatin's amide oxygen can form crucial hydrogen bonds with amino acid residues such as Lysine (Lys188) and Aspartic acid (Asp307) in the kinase binding site. nih.gov The presence of an ethyl substituent on the isatin ring has been noted in these studies, suggesting its influence on binding affinity. nih.gov
Other identified targets for isatin derivatives include aldehyde dehydrogenase (ALDH) isoforms, isocitrate dehydrogenase 1 (IDH1), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govmdpi.com The binding interactions with these targets are multifaceted, involving a combination of hydrogen bonds, π-π stacking with aromatic residues (e.g., Tryptophan, Phenylalanine), and hydrophobic interactions. nih.gov
The table below summarizes molecular docking findings for various isatin derivatives with relevant protein targets.
| Target Protein | PDB Code | Key Interacting Residues | Type of Interaction | Reference |
| DYRK1A Kinase | 3ANQ | Lys188, Asp307 | Hydrogen Bonding | nih.gov |
| PIM1 Kinase | - | - | Hydrogen Bonding | nih.gov |
| ALDH1A1 | 4X4L | Ser121, Cys302, Trp178 | H-Bonding, π-π Stacking | nih.gov |
| ALDH1A3 | 7QK7 | Thr178, Trp180, Lys204 | Hydrogen Bonding | nih.gov |
| IDH1 | - | - | Strong Binding Interactions | nih.gov |
| EGFR | 1M17 | - | Strong Binding Interactions | mdpi.com |
Antimicrobial and Antiviral Activity at the Molecular Level (In Vitro)
Beyond their anticancer properties, the isatin scaffold is a well-established pharmacophore for developing antimicrobial and antiviral agents. researchgate.net
Molecular Basis of Action against Bacterial Strains (e.g., Mycobacterium tuberculosis)
Isatin oxime derivatives have shown significant promise as antitubercular agents. A series of isatin oxime ether-tethered triazoles demonstrated potent activity against Mycobacterium tuberculosis H37Rv. rsc.orgbohrium.com The molecular mechanism of isatin-based compounds against mycobacteria is believed to involve the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall. nih.gov This inhibition often requires the activation of the compound by the mycobacterial catalase-peroxidase enzyme, KatG, similar to the mechanism of the frontline drug isoniazid. nih.gov
Another potential mechanism for the antibacterial action of oxime derivatives is the inhibition of enzymes in the bacterial fatty acid synthesis (FAS-II) pathway. nih.gov Specifically, some oximes have been identified as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH). nih.gov Furthermore, certain isatin conjugates have been shown to exert their antibacterial effect by causing the physical disruption of the bacterial cell membrane. nih.gov
Mechanisms of Antiviral Activity
The antiviral activity of isatin oximes has been documented against several viruses, notably respiratory syncytial virus (RSV). nih.gov The primary mechanism of action for these compounds appears to be the inhibition of viral fusion with the host cell membrane. nih.govresearchgate.net By blocking this crucial early step in the viral life cycle, the compounds prevent the virus from delivering its genetic material into the cell, thereby halting replication.
For other viruses, isatin derivatives may act at different stages. Studies on related compounds have shown mechanisms that include reducing the synthesis of viral RNA and inhibiting the expression of viral proteins. nih.gov The broad-spectrum potential of the isatin scaffold is highlighted by its activity against diverse viruses, including HIV and chikungunya virus, suggesting that derivatives can interfere with multiple, virus-specific targets and pathways. nih.gov
Advanced Research Directions and Future Perspectives
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of isatins and their derivatives, such as the Sandmeyer process, often involves harsh conditions and hazardous reagents like concentrated sulfuric acid. nih.gov The future of synthesizing (3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime lies in the adoption of green chemistry principles to enhance safety, reduce environmental impact, and improve efficiency.
Future research will likely focus on optimizing and adapting several promising green methodologies:
Aqueous and Metal-Free Synthesis: A significant advancement is the development of metal-free methods for synthesizing isatin (B1672199) oximes. One such protocol involves the radical coupling of oxindoles with tert-butyl nitrite (B80452) (t-BuONO) in water at room temperature, offering a practical and environmentally benign route for C-N bond formation. nih.gov Another approach uses molecular oxygen with a t-BuONO additive for the metal-free oxidation of oxindoles to isatins. organic-chemistry.org Adapting these methods for N-ethyl oxindole (B195798) would provide a sustainable pathway to the target compound.
Microwave-Assisted Synthesis: Microwave-induced organic reaction enhancement (MORE) has proven effective for rapidly synthesizing isatin-containing heterocycles with high yields. derpharmachemica.com This technique significantly reduces reaction times and solvent usage compared to conventional heating methods. Applying microwave irradiation to the oximation of 1-ethyl-1H-indole-2,3-dione could streamline the production of the final compound.
Benign Catalysis: The use of environmentally friendly catalysts, such as p-toluenesulfonic acid in water, has been shown to be effective for certain reactions involving isatins, leading to high yields and simple work-up procedures. rsc.org Exploring similar mild acid catalysts for the final oximation step could further improve the green credentials of the synthesis.
Table 1: Comparison of Synthetic Methodologies for Isatin Derivatives
| Parameter | Traditional Methods (e.g., Sandmeyer) | Green Chemistry Approaches |
|---|---|---|
| Reagents | Concentrated H₂SO₄, chloral (B1216628) hydrate, hydroxylamine (B1172632) HCl | t-BuONO, O₂, water, mild acids (e.g., p-TSA) |
| Solvents | Often requires organic solvents | Water, ethanol (B145695), or solvent-free conditions |
| Energy Source | Conventional heating (prolonged) | Microwave irradiation (rapid), room temperature |
| Byproducts/Waste | Significant acidic and toxic waste | Minimal and often non-toxic waste |
| Safety & Efficiency | Harsh conditions, often lower yields and longer reaction times | Mild conditions, often higher yields and shorter reaction times derpharmachemica.com |
Exploration of Novel Coordination Complexes for Emerging Applications
The oxime moiety (C=N-OH) in this compound, along with the carbonyl group of the isatin core, provides excellent coordination sites for metal ions. The formation of metal complexes can dramatically alter the physicochemical and biological properties of the organic ligand, opening avenues for new applications. at.ua
Future research in this area will involve:
Synthesis and Characterization: The systematic synthesis of coordination complexes using this compound as a ligand with a variety of transition metals (e.g., Cu, Pd, Mn) and other metal ions (e.g., Pb, U). researchgate.netresearchgate.net Characterization of these complexes will establish their stoichiometry, geometry, and stability. N-coordination of oximes to a metal center can significantly decrease the pKa of the oxime proton, facilitating the formation of oximato species and potentially leading to unique structures like hydrogen-bonded aggregates. at.ua
Emerging Applications: The resulting metallo-organic compounds could be investigated for several cutting-edge applications. These include catalysis, where the metal center can be tuned for specific organic transformations, and materials science, where the complexes might exhibit interesting magnetic, optical, or polymeric properties. researchgate.net Furthermore, the biological relevance of oximes makes their metal complexes candidates for the development of novel metal-based drugs with unique mechanisms of action. researchgate.net
Table 2: Potential Coordination Complexes and Their Applications
| Potential Metal Ion | Likely Coordination Geometry | Potential Emerging Application |
|---|---|---|
| Copper (II) | Square planar researchgate.net | Catalysis, antimicrobial agents |
| Palladium (II) | Square planar | Cross-coupling catalysis, anticancer agents researchgate.net |
| Manganese (II) | Tetrahedral researchgate.net | Magnetic materials, enzyme mimetics |
| Lead (II) | Tetrahedral researchgate.net | Sensor development, materials science |
| Uranyl (UO₂²⁺) | Pentagonal bipyramidal researchgate.net | Ion extraction, photoluminescent materials |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding of In Vitro Interactions
Isatin derivatives are known to interact with multiple biological targets. nih.gov A singular focus on one protein or pathway is insufficient to understand the complete biological effect of this compound. The integration of multi-omics data provides a systems-level perspective to unravel its complex mechanism of action.
Future perspectives in this domain include:
Data Acquisition: Systematically exposing relevant cell lines or model organisms to the compound and collecting data across multiple molecular layers. This includes genomics (to identify genetic predispositions to response), transcriptomics (to measure changes in gene expression), proteomics (to quantify protein levels and modifications), and metabolomics (to profile metabolic shifts).
Computational Integration: A major challenge lies in integrating these large, heterogeneous datasets. youtube.com Advanced computational strategies, including both concatenation-based and transformation-based machine learning models, will be essential. youtube.com These models can identify correlated changes across different omics layers, constructing a comprehensive picture of the cellular response.
Mechanistic Insights: This integrated approach can lead to a profound understanding of the compound's effects, including the identification of its primary targets, elucidation of downstream signaling cascades, discovery of unexpected off-target effects, and the identification of biomarkers that could predict therapeutic response.
Table 3: Role of Different Omics Layers in Mechanistic Understanding
| Omics Layer | Information Provided | Application for the Compound |
|---|---|---|
| Genomics | DNA sequence variations, mutations | Identify genetic factors influencing sensitivity or resistance |
| Transcriptomics | Changes in mRNA levels (gene expression) | Reveal pathways and cellular processes modulated by the compound |
| Proteomics | Changes in protein abundance and post-translational modifications | Identify direct protein targets and downstream signaling events |
| Metabolomics | Changes in concentrations of small-molecule metabolites | Uncover alterations in cellular metabolism and bioenergetics |
Rational Design and Synthesis of New Derivatives based on Computational Insights
The isatin core is considered a "privileged scaffold," meaning it can bind to a variety of biological targets. researchgate.net This versatility makes this compound an excellent starting point for the rational design of new, optimized derivatives. Computational chemistry is a powerful tool to guide this process, reducing the time and cost associated with traditional trial-and-error approaches. mdpi.comijpsjournal.com
Future research will heavily leverage computational tools to:
Identify and Validate Targets: Molecular docking studies can screen the compound against libraries of biological targets (e.g., kinases, enzymes) to identify those with the highest binding affinity, thereby generating hypotheses about its mechanism of action. mdpi.comnih.govnih.gov
Elucidate Structure-Activity Relationships (SAR): By creating computational models (QSAR) and running molecular dynamics simulations, researchers can understand how specific structural features of the molecule contribute to its biological activity. mdpi.com This knowledge is crucial for designing modifications that enhance potency and selectivity.
Design Novel Derivatives: Insights from docking and SAR studies will guide the design of new derivatives with improved properties. For example, modifications could be made to the ethyl group at the N-1 position or to the 5- and 6-positions of the benzene (B151609) ring to enhance interactions with a target protein. nih.govresearchgate.net
Predict Pharmacokinetics: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) tools can predict the drug-like properties of newly designed compounds before they are synthesized, helping to prioritize candidates with favorable pharmacokinetic profiles. researchgate.net
Table 4: Computational Techniques in the Rational Design of Derivatives
| Computational Technique | Purpose in Drug Design | Insight for New Derivatives |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity to a target protein ijpsjournal.com | Identifies key interactions to enhance; guides structural modifications |
| QSAR | Correlates chemical structure with biological activity | Predicts the activity of virtual compounds before synthesis |
| Molecular Dynamics | Simulates the movement of the ligand-protein complex over time mdpi.com | Assesses binding stability and conformational changes |
| In Silico ADMET | Predicts pharmacokinetic and toxicity properties researchgate.net | Prioritizes candidates with better potential for in vivo success |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime?
- Methodology : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives and hydroxylamine derivatives. Key steps include refluxing in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid to isolate the Z-isomer . Monitoring reaction progress via TLC and optimizing stoichiometric ratios (1.1:1 aldehyde to nucleophile) improves yield.
Q. How is the Z-configuration of the oxime group confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 is definitive for determining stereochemistry. For preliminary analysis, H NMR coupling constants between oxime protons and adjacent groups (e.g., > 10 Hz for E-isomers) provide indirect evidence. IR spectroscopy can also distinguish Z/E isomers via O-H stretching frequencies (Z: ~3200 cm due to intramolecular H-bonding) .
Q. What are standard assays for evaluating its bioactivity in ion channel modulation?
- Methodology : Patch-clamp electrophysiology on SK/IK Ca-activated K channels (e.g., HEK-293 cells expressing hSK3/hIK1) is used to measure EC values. Comparative studies with NS309 (a structural analog) can clarify selectivity. Ex vivo vascular relaxation assays (e.g., mesenteric arteries from Zucker diabetic rats) assess EDHF-dependent vasodilation, with NS309 as a positive control .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and ex vivo models be resolved?
- Methodology : Discrepancies may arise from differences in tissue-specific channel isoforms, metabolite interference, or pharmacokinetic barriers. Cross-validate using:
- Purity analysis : HPLC-MS to rule out contaminants (e.g., E-isomer or unreacted intermediates) .
- Tissue-specific expression profiling : qPCR or Western blot to confirm SK/IK channel presence in test models .
- Pharmacokinetic studies : Measure compound stability in physiological buffers (e.g., plasma protein binding via ultrafiltration) .
Q. What strategies improve crystallization success for structural studies?
- Methodology : Optimize solvent systems (e.g., DMF/ethyl acetate gradients) and use microseeding techniques. For SHELXL refinement, employ TWINABS for handling twinned data and ADDSYM to check for missed symmetry. High-resolution data (<1.0 Å) is critical for resolving oxime tautomerism .
Q. How does the 1-ethyl substituent influence pharmacological properties compared to NS309?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in SK/IK channel homology models. Synthesize analogs (e.g., 1-methyl, 1-propyl) and correlate logP values (via shake-flask method) with membrane permeability (PAMPA assay) to assess substituent effects on bioavailability .
Q. What computational approaches predict metabolic stability of this compound?
- Methodology : Use in silico tools like SwissADME to identify metabolic hotspots (e.g., oxime group). Validate with microsomal stability assays (human liver microsomes + NADPH), monitoring parent compound depletion via LC-MS. Compare with experimental CYP450 inhibition data (fluorometric assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
